Cyclopropyl(dideuterio)methanol
Overview
Description
Cyclopropyl(dideuterio)methanol is a chemical compound with the molecular formula C4H8O . It is a variant of Cyclopropylmethanol, where two hydrogen atoms are replaced by deuterium . The compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C(sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .Chemical Reactions Analysis
More recently, single-electron transformations featuring cyclopropyl radicals have emerged . Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds has been reported . This enables the construction of structurally diversified while sterically congested dialkyl ether, alkyl ester, alcohol, amine, chloride/fluoride, azide, and also thiocyanate derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 75.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Halohydrofurans Synthesis :
- Cyclopropyl methanols are used in the efficient preparation of 3-halohydrofurans via Brønsted acid-catalyzed hydroxylation/halocyclization. This method is applicable to cyclopropyl methanols with various functional groups, demonstrating the versatility of these compounds in organic synthesis (Mothe et al., 2011).
Stereochemical Studies :
- Cyclopropyl methanols have been instrumental in studying stereochemical aspects of thermal isomerizations, contributing to a deeper understanding of reaction mechanisms and stereochemical outcomes (Baldwin & Chang, 1982).
Understanding Enzyme Inhibition :
- Cyclopropyl-derived inhibitors, including cyclopropanol, have provided insights into the inhibition mechanisms of enzymes like methanol dehydrogenase. These compounds serve as a tool for understanding the biochemical pathways and mechanisms of enzyme action (Frank et al., 1989).
Conformational Studies Using Microwave Spectroscopy :
- Cyclopropylmethanol derivatives are studied using microwave spectroscopy for their conformational analysis. This research aids in understanding the molecular structure and behavior of cyclopropyl-containing compounds (Møllendal et al., 2004).
Antitubercular Activity :
- Certain cyclopropyl methanol derivatives show promising antitubercular activities, offering potential pathways for the development of new therapeutic agents (Bisht et al., 2010).
Stereochemistry in Cyclopropane Reactions :
- Studies on the addition of cyclopropanes to compounds like tetrachloro(diethylene)platinum(II) contribute to understanding stereochemical control in organic reactions (Dominelli & Oehlschlager, 1977).
Exploring Ring Rearrangements :
- Research on cyclopropyl epoxides has provided valuable insights into the rearrangement of these compounds to form other cyclic structures, shedding light on reaction pathways and mechanisms (Donnelly & Hoey, 1975).
Methanol Utilization in Microorganisms :
- Cyclopropyl methanols have been employed in studies to understand methanol utilization in microorganisms, contributing to the development of bioconversion processes and synthetic biology (Tuyishime et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity . Future research may focus on developing increasingly selective and mild approaches for cyclopropane functionalization .
Properties
IUPAC Name |
cyclopropyl(dideuterio)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-SMZGMGDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745650 | |
Record name | Cyclopropyl(~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90568-07-3 | |
Record name | Cyclopropyl(~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90568-07-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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